molecular formula C19H23NO5 B14956385 N-[(7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-6-yl)methyl]norleucine

N-[(7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-6-yl)methyl]norleucine

Cat. No.: B14956385
M. Wt: 345.4 g/mol
InChI Key: DLDKOKSGPLDRRT-UHFFFAOYSA-N
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Description

2-[({7-HYDROXY-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-6-YL}METHYL)AMINO]HEXANOIC ACID is a complex organic compound that belongs to the class of chromen derivatives This compound is characterized by its unique structure, which includes a cyclopenta[c]chromen core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({7-HYDROXY-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-6-YL}METHYL)AMINO]HEXANOIC ACID typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of resorcinol with acetonedicarboxylic acid in the presence of concentrated sulfuric acid to form the chromen core . This intermediate is then subjected to further reactions, including alkylation and amination, to introduce the hexanoic acid side chain and other functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as chromatography and crystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[({7-HYDROXY-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-6-YL}METHYL)AMINO]HEXANOIC ACID undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a carboxylic acid, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

2-[({7-HYDROXY-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-6-YL}METHYL)AMINO]HEXANOIC ACID has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as a biochemical probe for studying enzyme activity and protein interactions.

    Medicine: Preliminary studies suggest that it may have therapeutic potential in treating certain diseases due to its bioactive properties.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-[({7-HYDROXY-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-6-YL}METHYL)AMINO]HEXANOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved are still under investigation, but initial studies indicate that it may influence oxidative stress and inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    Coumarins: These compounds share a similar chromen core but differ in their functional groups and side chains.

    Flavonoids: Another class of compounds with a chromen core, known for their antioxidant properties.

    Chalcones: These compounds have a similar structure but lack the fused cyclopenta ring.

Uniqueness

2-[({7-HYDROXY-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-6-YL}METHYL)AMINO]HEXANOIC ACID is unique due to its specific combination of functional groups and the presence of the hexanoic acid side chain

Properties

Molecular Formula

C19H23NO5

Molecular Weight

345.4 g/mol

IUPAC Name

2-[(7-hydroxy-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-6-yl)methylamino]hexanoic acid

InChI

InChI=1S/C19H23NO5/c1-2-3-7-15(18(22)23)20-10-14-16(21)9-8-12-11-5-4-6-13(11)19(24)25-17(12)14/h8-9,15,20-21H,2-7,10H2,1H3,(H,22,23)

InChI Key

DLDKOKSGPLDRRT-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)O)NCC1=C(C=CC2=C1OC(=O)C3=C2CCC3)O

Origin of Product

United States

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